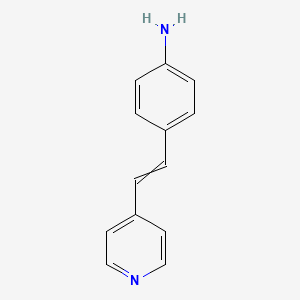

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline

Beschreibung

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound featuring a conjugated system comprising a benzene ring and a pyridine ring connected via an ethylene (vinyl) group. Its molecular formula is C₁₃H₁₂N₂, with a molar mass of 196.25 g/mol . The compound exhibits optical activity and fluorescence properties, absorbing ultraviolet light and emitting blue fluorescence . The (E)-stereochemistry (trans-configuration) of the vinyl group is critical for its electronic properties, as it facilitates π-conjugation between the aromatic rings, enhancing charge-transfer characteristics .

This compound is synthesized through condensation reactions involving pyridine carboxaldehydes and aniline derivatives, often employing catalysts such as pyrrolidine or molecular sieves . Its applications span materials science, including coordination polymers for fluorescence sensing , and as a precursor for functionalized electrodes in electrochemistry .

Eigenschaften

Molekularformel |

C13H12N2 |

|---|---|

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

4-(2-pyridin-4-ylethenyl)aniline |

InChI |

InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2 |

InChI-Schlüssel |

PXQBOKSMWOHSOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves the condensation reaction of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) . Another method includes the reaction of (E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde with various reagents to develop highly conjugated chalcone compounds and bis-Schiff base azine compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of strong dehydrating agents like polyphosphoric acid.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:

Protonation and Methylation: The pyridine moiety can be protonated or methylated.

Coordination Chemistry: It forms coordination complexes with metals like silver and zinc

Common Reagents and Conditions

Protonation: Typically involves acids like hydrochloric acid.

Methylation: Uses methylating agents such as methyl iodide.

Coordination Chemistry: Involves metal salts like silver nitrate or zinc nitrate under solvothermal conditions.

Major Products Formed

Protonated and Methylated Derivatives: These derivatives are formed through protonation and methylation reactions.

Coordination Complexes: Complexes with metals like silver and zinc are formed, which have unique structural and functional properties.

Wissenschaftliche Forschungsanwendungen

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves its ability to form coordination complexes with metals. The pyridinyl rings coordinate to metal ions, forming stable complexes that can exhibit unique optical and electronic properties . These complexes can act as sensors or catalysts in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Optical Properties

- (E)-4-(2-(Pyridin-4-yl)vinyl)aniline exhibits blue fluorescence due to extended conjugation between the pyridin-4-yl and aniline groups . In contrast, analogs like 4-(bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde (Npy-CHO) emit green-yellow fluorescence, attributed to additional aromatic rings enhancing π-π* transitions .

- The pyridine ring position significantly impacts electronic behavior. Pyridin-2-yl derivatives (e.g., (E)-4-(2-(Pyridin-2-yl)vinyl)aniline dihydrochloride) lack reported fluorescence, likely due to steric hindrance disrupting conjugation .

Crystallographic and Stability Data

- Single-crystal X-ray diffraction of trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (Compound II) reveals a monoclinic system (space group P2₁) with unit cell parameters a = 3.857 Å, b = 10.624 Å, c = 12.863 Å, and β = 91.72° . The planar geometry stabilizes the conjugated system, whereas pyridin-2-yl analogs (e.g., Compound I) adopt non-planar configurations, reducing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.